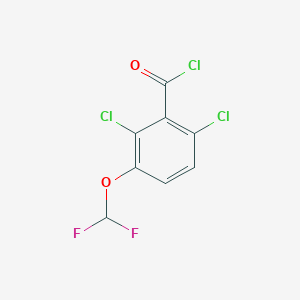

2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride

描述

2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a benzene ring, along with a benzoyl chloride functional group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride typically involves the chlorination of 2,6-dichloro-3-(difluoromethoxy)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

2,6-Dichloro-3-(difluoromethoxy)benzoic acid+SOCl2→2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing yield and purity.

化学反应分析

Types of Reactions

2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,6-dichloro-3-(difluoromethoxy)benzoic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

Amides and Esters: Formed through nucleophilic substitution reactions.

2,6-Dichloro-3-(difluoromethoxy)benzoic acid: Formed through hydrolysis.

Alcohols: Formed through reduction reactions.

科学研究应用

Chemistry

-

Synthesis of Organic Compounds :

- Serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.

- Engages in nucleophilic substitution reactions to form amides, esters, and other derivatives.

-

Reactivity :

- Undergoes hydrolysis to yield 2,6-dichloro-3-(difluoromethoxy)benzoic acid.

- Can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride.

Biology

-

Enzyme Inhibition Studies :

- Investigated for its ability to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development.

- Its electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins.

-

Biochemical Probes :

- Utilized to modify biomolecules for studying biological processes and interactions.

Medicine

- Drug Development :

- Explored as a potential lead compound for anticancer drugs due to observed cytotoxic effects on cancer cell lines.

- Investigated for anti-inflammatory properties through its role as a pharmacophore in drug design.

Anticancer Properties

A study demonstrated that 2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride exhibited significant cytotoxic effects against human cancer cell lines at micromolar concentrations. The findings suggest its potential as a lead compound in cancer therapy development.

Enzyme Interaction Studies

Research focusing on enzyme inhibition revealed that this compound effectively inhibits key enzymes involved in metabolic pathways associated with cancer proliferation. This interaction is crucial for understanding its therapeutic potential.

Summary of Chemical Reactions

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Nucleophilic Substitution | Reacts with amines, alcohols, or thiols under mild conditions. | Amides and Esters |

| Hydrolysis | Reacts with water under acidic or basic conditions. | 2,6-Dichloro-3-(difluoromethoxy)benzoic acid |

| Reduction | Reduced using strong reducing agents like lithium aluminum hydride under anhydrous conditions. | Alcohols |

生物活性

2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride is an organic compound classified as a benzoyl chloride, characterized by its unique structure featuring two chlorine atoms and a difluoromethoxy group. Its molecular formula is CHClF₂O, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article delves into the biological activity of this compound, discussing its mechanisms of action, interactions with biological molecules, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHClF₂O

- Molecular Weight : Approximately 195.0 g/mol

Structural Features :

- Chlorine Substituents : Positioned at the 2 and 6 positions on the benzene ring.

- Difluoromethoxy Group : Located at the 3 position, enhancing its electrophilic character.

The biological activity of this compound is primarily attributed to its reactivity with biological molecules. The compound acts as an electrophile, allowing it to interact with nucleophiles such as enzymes and receptors. This interaction can lead to inhibition or modification of various biological pathways, which is significant for drug development.

Potential Mechanisms Include:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for various metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways involved in disease processes.

Biological Activity Studies

Research indicates that this compound exhibits notable biological activities. Here are some findings from recent studies:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against certain bacterial strains.

- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.

- Pharmacodynamics : The compound's interactions with cellular targets suggest it may influence pharmacodynamic properties relevant to drug design.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,6-Dichlorobenzoyl Chloride | CHClO | Lacks difluoromethoxy group; simpler structure |

| 2,4-Dichloro-3-(difluoromethoxy)benzoyl Chloride | CHClF₂O | Different chlorine positioning; similar functional groups |

| 3,6-Dichloro-2-(difluoromethoxy)benzyl Chloride | CHClF₂O | Benzyl instead of benzoyl; different reactivity |

Case Studies

Several case studies have explored the biological implications of compounds related to this compound:

-

Study on Anticancer Properties :

- A recent study investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant cell death at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy.

-

Enzyme Interaction Studies :

- Research focusing on enzyme inhibition revealed that compounds similar to this compound could effectively inhibit key enzymes involved in metabolic pathways associated with cancer proliferation.

常见问题

Q. Basic: What are the recommended safety protocols for handling 2,6-dichloro-3-(difluoromethoxy)benzoyl chloride in laboratory settings?

Answer:

This compound shares safety risks common to benzoyl chloride derivatives, including severe skin/eye irritation and potential carcinogenicity. Key protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and full-face shields. Respiratory protection (e.g., NIOSH-approved N95 masks) is mandatory for aerosol-prone procedures .

- Ventilation: Conduct reactions in fume hoods with >100 fpm airflow. Avoid water or foam for fire suppression due to reactive gas release (e.g., HCl, Cl₂) .

- Spill Management: Neutralize spills with inert absorbents (e.g., sodium bicarbonate) and avoid direct contact.

- Carcinogenicity Mitigation: Classified as Group 2A (probably carcinogenic) by IARC, handle under ALARA (As Low As Reasonably Achievable) principles, with strict exposure monitoring .

Q. Basic: How can researchers optimize the synthesis of this compound derivatives for improved yield?

Answer:

Derivative synthesis often involves nucleophilic acyl substitution. Key factors:

- Reagent Selection: Use thionyl chloride (SOCl₂) for carboxylate activation; anhydrous conditions (e.g., molecular sieves) prevent hydrolysis .

- Catalytic Additives: Pyridine or triethylamine (1.2 eq) enhances reactivity by scavenging HCl, reducing side reactions .

- Temperature Control: Maintain 0–5°C during exothermic steps (e.g., acyl chloride formation) to minimize decomposition.

- Purification: Column chromatography (hexane/ethyl acetate gradient) or recrystallization (dichloromethane/hexane) achieves >95% purity .

Q. Advanced: How does benzoyl chloride derivatization enhance LC-MS/MS analysis of polar metabolites in neurological studies?

Answer:

Derivatization with benzoyl chloride improves chromatographic retention and ionization efficiency:

- Mechanism: Reacts with primary/secondary amines or hydroxyl groups, forming stable benzoylated adducts with increased hydrophobicity, shifting retention times by 2–5 minutes in reversed-phase LC .

- Sensitivity Gains: Limits ion suppression in ESI-MS; detection limits improve 10–100× (e.g., neurotransmitters like serotonin: LOD 0.1 nM vs. 10 nM underivatized) .

- Internal Standards: Use deuterated benzoyl chloride (d₅-BzCl) for isotope dilution quantification, correcting matrix effects in biological samples (e.g., CSF, serum) .

Q. Advanced: How should researchers address contradictory carcinogenicity data between in vivo and occupational exposure studies?

Answer:

Discrepancies arise from exposure routes and confounding factors:

- In Vivo Studies: No significant carcinogenicity observed in mice via inhalation (IARC: "inadequate evidence") .

- Occupational Data: Elevated lung cancer incidence in workers exposed to benzoyl chloride/benzotrichloride mixtures (Sakabe et al., 1976), but co-exposure to toluene and chlorine complicates attribution .

- Mitigation Strategies:

- Conduct mechanistic studies (e.g., Ames test for mutagenicity, ROS assays for oxidative stress).

- Use computational models (e.g., QSAR) to predict metabolite toxicity .

Q. Advanced: What analytical techniques are most reliable for resolving structural ambiguities in this compound derivatives?

Answer:

- X-ray Crystallography: Resolves stereochemistry and confirms substitution patterns (e.g., thiourea derivatives with R-factor <0.05) .

- NMR: ¹⁹F NMR distinguishes difluoromethoxy (–OCF₂H) from trifluoromethyl (–CF₃) groups (δ −55 to −60 ppm vs. −65 to −70 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Accurately determines molecular formulas (e.g., C₇H₃Cl₃O requires m/z 208.9174 [M+H]⁺; error <2 ppm) .

Q. Basic: What are the critical parameters for ensuring reproducibility in scaled-up reactions involving this compound?

Answer:

- Stoichiometry Control: Use automated syringe pumps for slow reagent addition (e.g., SOCl₂ over 1–2 hours) to manage exothermicity .

- Moisture Exclusion: Equip reactors with nitrogen purge systems (dew point <−40°C).

- Reaction Monitoring: In-line FTIR tracks acyl chloride formation (C=O stretch at 1775–1810 cm⁻¹) .

Q. Advanced: How can computational modeling guide the design of novel derivatives with enhanced bioactivity?

Answer:

- Docking Studies: Target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina to predict binding affinities.

- DFT Calculations: Optimize substituent effects on electrophilicity (e.g., Hammett σ values for Cl/F substituents) .

- ADMET Prediction: SwissADME estimates logP (∼2.8) and BBB permeability for CNS-targeted derivatives .

属性

IUPAC Name |

2,6-dichloro-3-(difluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3F2O2/c9-3-1-2-4(15-8(12)13)6(10)5(3)7(11)14/h1-2,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOSCZIKGBTXAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)Cl)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。